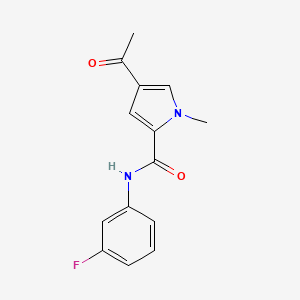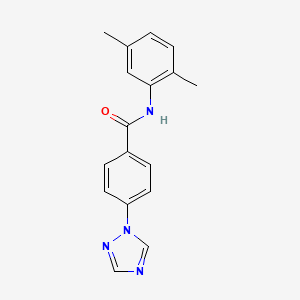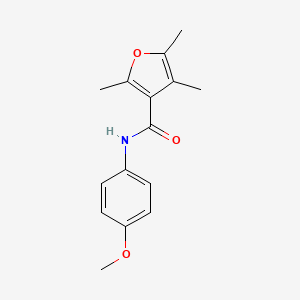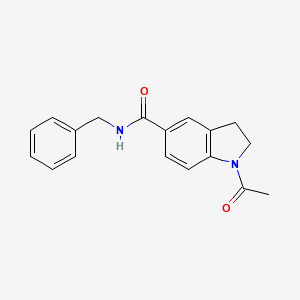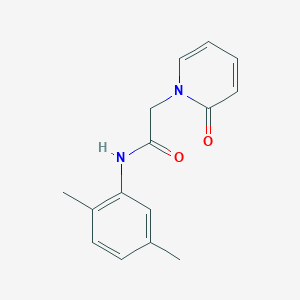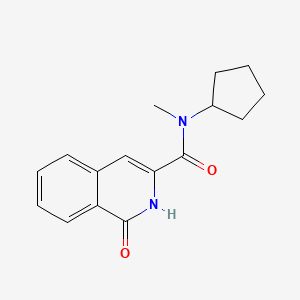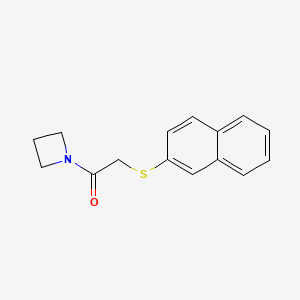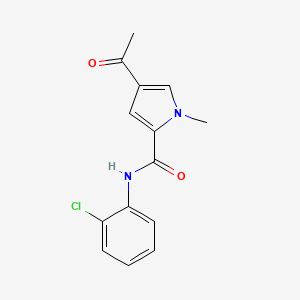
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as ACPC, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用机制
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to a site on the receptor that is distinct from the glutamate binding site, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide enhances the activity of mGluR5, leading to increased intracellular signaling and downstream effects on neuronal function and plasticity.
Biochemical and Physiological Effects:
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, in different brain regions. It also enhances long-term potentiation (LTP) and synaptic plasticity in the hippocampus and prefrontal cortex, which are important for learning and memory. In addition, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
实验室实验的优点和局限性
One advantage of using 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide may vary depending on the dose, route of administration, and experimental conditions.
未来方向
Future research on 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its underlying mechanisms of action. For example, studies could investigate the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide on neuroinflammation, oxidative stress, and mitochondrial function, which are implicated in many brain disorders. Furthermore, the development of novel 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide derivatives with improved pharmacokinetic properties and selectivity for specific mGluR5 subtypes could broaden its therapeutic potential.
合成方法
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with methylamine, followed by cyclization with acetylacetone. Another method involves the reaction of 2-chlorobenzoyl chloride with 1-methylpyrrole-2-carboxylic acid, followed by acetylation. The purity and yield of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be improved by recrystallization and column chromatography.
科学研究应用
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied in animal models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have beneficial effects on cognitive function, memory, and synaptic plasticity, as well as to reduce the negative symptoms of schizophrenia. 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been investigated as a potential treatment for drug addiction, as it can modulate the reward circuitry in the brain.
属性
IUPAC Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODFALHHEJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
